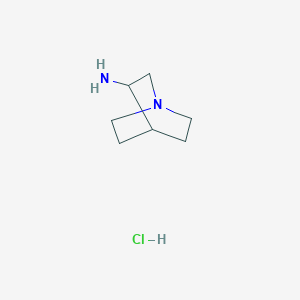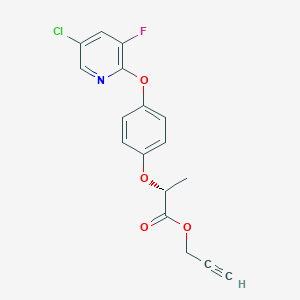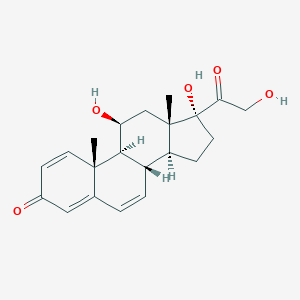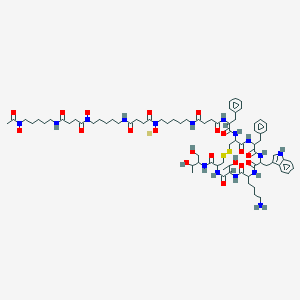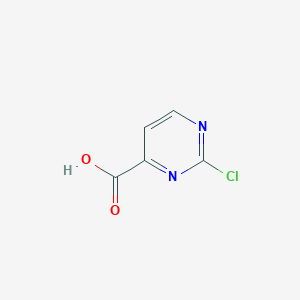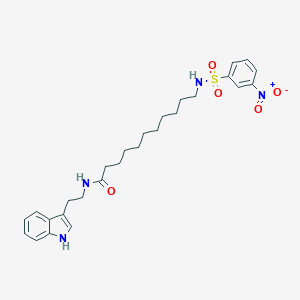
Nbut-11N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nbut-11N is a novel compound that has gained attention in the scientific community due to its potential as a research tool. It is a synthetic compound that is structurally similar to other compounds that have been found to have biological activity. Nbut-11N has been synthesized using a unique method that allows for the production of large quantities of the compound. In
Mecanismo De Acción
The mechanism of action of Nbut-11N is not fully understood, but it is believed to involve the modulation of receptor activity. It has been shown to act as an agonist at the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and cognition. It has also been shown to act as a sigma-1 receptor agonist, which is involved in the regulation of various physiological processes, including pain perception, stress response, and cell survival.
Efectos Bioquímicos Y Fisiológicos
Nbut-11N has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of intracellular calcium levels, and the induction of apoptosis in certain cell types. It has also been shown to have an effect on the expression of certain genes and proteins, which may be involved in the regulation of various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Nbut-11N in lab experiments is its high potency and selectivity for certain receptors. This allows for the precise modulation of receptor activity, which is important for studying the mechanisms of action of these receptors. However, one of the limitations of using Nbut-11N is its potential toxicity and side effects, which may limit its use in certain experiments.
Direcciones Futuras
There are many future directions for research on Nbut-11N, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications, and the exploration of its role in various physiological and pathological processes. Additionally, further studies are needed to fully understand the mechanism of action of Nbut-11N and its potential side effects.
Conclusion:
In conclusion, Nbut-11N is a novel compound that has gained attention in the scientific community due to its potential as a research tool. It has been synthesized using a unique method and has been found to have potential applications in various scientific fields. The mechanism of action of Nbut-11N is not fully understood, but it is believed to involve the modulation of receptor activity. Further research is needed to fully understand the potential of Nbut-11N as a research tool and its potential therapeutic applications.
Métodos De Síntesis
Nbut-11N is synthesized using a unique method that involves the reaction of two precursors, 2-bromo-1-phenylethanone and N-butylamine. The reaction takes place in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction produces Nbut-11N as the main product, along with some side products that can be easily removed through purification.
Aplicaciones Científicas De Investigación
Nbut-11N has been found to have potential as a research tool in various scientific fields, including neuroscience, pharmacology, and biochemistry. It has been shown to have an effect on the activity of certain receptors in the brain, such as the dopamine D2 receptor and the sigma-1 receptor. This makes it a valuable tool for studying the mechanisms of action of these receptors and their role in various physiological and pathological processes.
Propiedades
Número CAS |
150214-87-2 |
|---|---|
Nombre del producto |
Nbut-11N |
Fórmula molecular |
C27H36N4O5S |
Peso molecular |
528.7 g/mol |
Nombre IUPAC |
N-[2-(1H-indol-3-yl)ethyl]-11-[(3-nitrophenyl)sulfonylamino]undecanamide |
InChI |
InChI=1S/C27H36N4O5S/c32-27(28-19-17-22-21-29-26-15-9-8-14-25(22)26)16-7-5-3-1-2-4-6-10-18-30-37(35,36)24-13-11-12-23(20-24)31(33)34/h8-9,11-15,20-21,29-30H,1-7,10,16-19H2,(H,28,32) |
Clave InChI |
QHHILFXBZHWCNB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCCCCCCCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCCCCCCCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Sinónimos |
11-N-(3-nitrobenzenesulfonyl)undecanoyl tryptamine NBUT-11N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



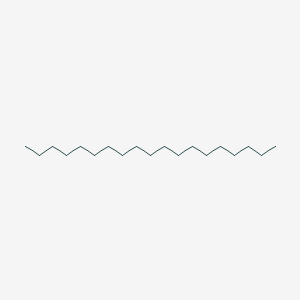
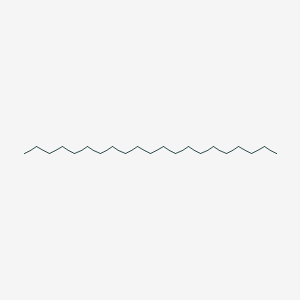
![Methyl 6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B133396.png)
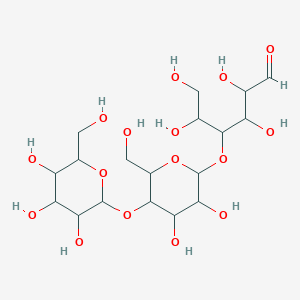
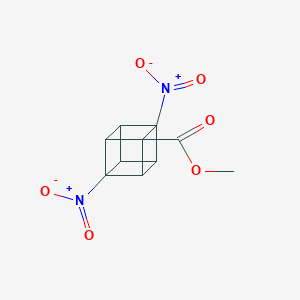
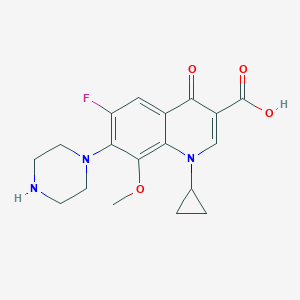
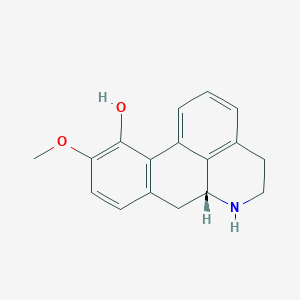
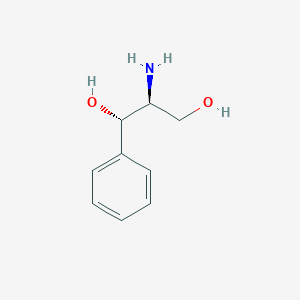
![[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B133409.png)
